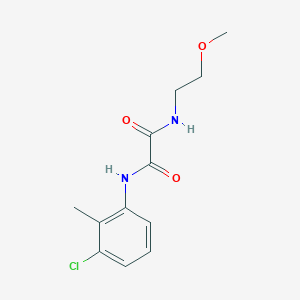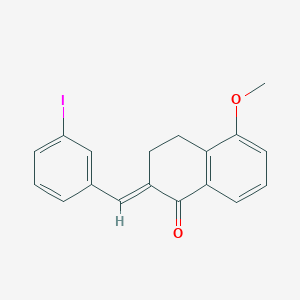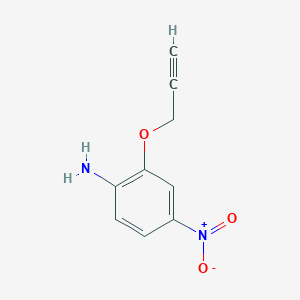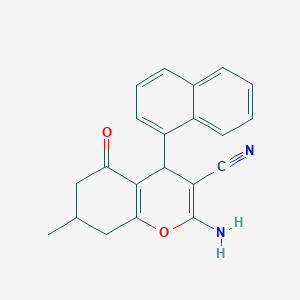
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in several neurological and psychiatric disorders.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neurological and psychiatric disorders. The mGluR5 receptor has been implicated in several neurological disorders, including Fragile X syndrome, autism spectrum disorders, and addiction. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to be an effective antagonist of mGluR5, and has been used in several studies to investigate the role of this receptor in these disorders.
In addition to its potential use in neurological and psychiatric disorders, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been studied for its potential use in cancer research. The mGluR5 receptor has been shown to be overexpressed in several types of cancer, including breast cancer and prostate cancer. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro, and has been used in several studies to investigate the role of mGluR5 in cancer.
作用机制
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor is involved in several physiological processes, including synaptic plasticity, learning and memory, and pain perception. The activation of mGluR5 has been implicated in several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, and addiction.
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide binds to the allosteric site of the mGluR5 receptor, which is a site that is distinct from the orthosteric site where glutamate binds. This binding results in the inhibition of mGluR5 signaling, which has been shown to be effective in several studies investigating the role of this receptor in various disorders.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide inhibits the activation of mGluR5 by glutamate, and reduces the downstream signaling pathways that are activated by this receptor. In vivo studies have shown that N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is effective in reducing the symptoms of several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, and addiction.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to investigate the role of this receptor in various disorders without affecting other receptors that may be involved in the same physiological processes.
One of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its potential for off-target effects. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is selective for the mGluR5 receptor, it may still bind to other receptors or proteins that have a similar structure or binding site. This could result in unintended effects that could confound the results of the experiment.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential use in scientific research. One area of research is in the development of more selective and potent mGluR5 antagonists. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is effective in inhibiting mGluR5 signaling, it may not be the most potent or selective antagonist available.
Another area of research is in the investigation of the downstream signaling pathways that are affected by mGluR5 inhibition. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the downstream signaling pathways that are activated by mGluR5, the exact mechanisms by which this occurs are not fully understood.
Finally, there is a need for more in vivo studies to investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of various disorders. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has shown promise in reducing the symptoms of several neurological and psychiatric disorders, more studies are needed to determine its efficacy and safety in vivo.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential use in various scientific research applications. N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to be effective in inhibiting mGluR5 signaling, and has been used in several studies to investigate the role of this receptor in neurological and psychiatric disorders, as well as cancer. While N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for use in lab experiments, there are also limitations that need to be considered. Finally, there are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential use in scientific research.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide involves the reaction of 3-chloro-2-methylbenzylamine with 2-(2-methoxyethoxy)acetic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then treated with ethylenediamine to yield N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide. The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been described in detail in several scientific publications, and the compound is commercially available from various chemical suppliers.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-9(13)4-3-5-10(8)15-12(17)11(16)14-6-7-18-2/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFLZMGXZHNSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)



![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)